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Compound of Interest

Compound Name:
Propan-2-yl 2-

(methylamino)benzoate

CAS No.: 99985-64-5

Cat. No.: B1223100

Get Quote

Isopropyl N-methylanthranilate (IMA) is an aromatic compound of significant interest in both

academic and industrial settings. As an ester of N-methylanthranilic acid, it is structurally

related to a class of compounds found in essential oils and valued for their distinct aromatic

properties.[1][2] Beyond its use in the flavor and fragrance industry, IMA and its analogs are

explored for their diverse polypharmacological properties, including antinociceptive and anti-

inflammatory activities, making them relevant to drug development professionals.[1][3]

This guide provides a detailed examination of a robust and industrially relevant synthetic

pathway to Isopropyl N-methylanthranilate. As a senior application scientist, the focus extends

beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale

for procedural choices, and the self-validating systems inherent in a well-designed protocol. We

will explore a two-stage process: the initial esterification of anthranilic acid to form the key

intermediate, isopropyl anthranilate, followed by its N-methylation via reductive amination to

yield the final product.

Strategic Overview of the Synthesis Pathway
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The synthesis is logically divided into two primary stages, beginning with readily available

precursors. This approach ensures a controlled and efficient conversion, maximizing yield and

purity.

Stage 1: Fischer-Speier Esterification - Synthesis of the precursor, isopropyl anthranilate,

from anthranilic acid and isopropanol. This classic acid-catalyzed reaction is a cornerstone of

organic synthesis, chosen for its reliability and scalability.

Stage 2: Reductive Amination - N-methylation of the isopropyl anthranilate intermediate. This

modern, one-pot method is preferred over traditional alkylation with hazardous reagents like

dimethyl sulfate.[4] It involves the formation of an imine or Schiff base intermediate with

formaldehyde, which is immediately reduced in situ to the desired N-methyl secondary

amine.[5] This technique offers high selectivity and minimizes the formation of over-

methylated byproducts.[5]
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Figure 1: Overall two-stage synthesis pathway for Isopropyl N-methylanthranilate.

Part 1: Synthesis of Isopropyl Anthranilate
(Precursor)
The foundation of this synthesis is the reliable production of the isopropyl ester of anthranilic

acid.

Mechanistic Rationale: Fischer-Speier Esterification
The esterification of anthranilic acid with an alcohol like isopropanol is a reversible reaction. To

drive the equilibrium towards the product (the ester), two key strategies are employed: using an

excess of the alcohol reactant (isopropanol) and adding a strong acid catalyst (e.g., sulfuric

acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the

carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.

The subsequent elimination of a water molecule yields the desired ester. While many

heterogeneous catalysts have been explored for similar reactions, homogeneous acid catalysis

remains a straightforward and effective method for this scale.[6]

Experimental Protocol: Isopropyl Anthranilate
This protocol is designed as a self-validating system. Successful formation of the ester is

confirmed by changes in solubility and subsequent analytical characterization.

Materials & Reagents:
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Reagent
Molar Mass (
g/mol )

Quantity
Moles
(approx.)

Role

Anthranilic Acid 137.14 50.0 g 0.365 Starting Material

Isopropanol 60.10 300 mL -
Reagent &

Solvent

Sulfuric Acid

(98%)
98.08 5 mL - Catalyst

Sodium

Bicarbonate
84.01 As needed -

Neutralizing

Agent

Anhydrous

MgSO₄
120.37 As needed - Drying Agent

Procedure:

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add anthranilic acid (50.0 g).

Reagent Addition: Add isopropanol (300 mL). The anthranilic acid will not fully dissolve

initially.

Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (5

mL). The addition is exothermic and will cause the mixture to heat up. This step is critical for

activating the carboxylic acid.

Reflux: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The

disappearance of the starting material spot indicates completion.

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture

into 500 mL of cold water. Neutralize the excess acid by carefully adding a saturated solution

of sodium bicarbonate until effervescence ceases. The isopropyl anthranilate will separate as

an oily layer.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 150

mL). The organic layer contains the desired product.

Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over

anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary

evaporator. The resulting crude oil is isopropyl anthranilate. Purity at this stage is typically

sufficient for the next step.

Part 2: N-methylation via Reductive Amination
This stage converts the precursor into the final product in a highly efficient, one-pot reaction.

Mechanistic Rationale: A Tale of Two Steps in One Pot
Reductive amination is a powerful tool for forming C-N bonds.[7][8] The process begins with the

reaction between the primary amine of isopropyl anthranilate and formaldehyde. This forms an

unstable N-hydroxymethyl intermediate, which readily dehydrates to form a Schiff base (or

more accurately, an iminium cation under these conditions).

The key to the process's success is the immediate in situ reduction of this iminium

intermediate.[5] In the presence of a hydrogenation catalyst (like Palladium on Carbon or

Raney Nickel) and a hydrogen source, the C=N double bond is reduced to a C-N single bond,

yielding the stable N-methyl secondary amine.[9][10] Performing the reduction immediately

prevents side reactions and drives the initial amine-aldehyde condensation forward. The use of

a water-miscible solvent like isopropanol is advantageous as it maintains a single phase for the

reactants.[9]

Experimental Protocol: Isopropyl N-methylanthranilate
This protocol is adapted from established methods for the synthesis of the analogous methyl

ester.[9][10][11]

Materials & Reagents:
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Reagent
Molar Mass (
g/mol )

Quantity
Moles
(approx.)

Role

Isopropyl

Anthranilate
179.22 50.0 g 0.279 Starting Material

Formaldehyde

(37% aq. soln.)
30.03 25.0 mL ~0.307

Methylating

Agent

5% Palladium on

Carbon (Pd/C)
- 2.5 g -

Hydrogenation

Catalyst

Isopropanol 60.10 250 mL - Solvent

Hydrogen Gas

(H₂)
2.02 150-1000 psi - Reducing Agent

Procedure:

Reactor Charging: In a pressure reactor (autoclave) capable of handling superatmospheric

pressures, combine isopropyl anthranilate (50.0 g), isopropanol (250 mL), and the

formaldehyde solution (25.0 mL).

Catalyst Addition: Carefully add the 5% Pd/C catalyst (2.5 g).

Reaction Conditions: Seal the reactor. Purge it several times with nitrogen, followed by

hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).

Hydrogenation: Begin vigorous stirring and heat the mixture to 50-70°C. The reaction is

monitored by the uptake of hydrogen.[9] When hydrogen consumption ceases (typically 3-5

hours), the reaction is complete.

Workup - Catalyst Removal: Cool the reactor to room temperature and carefully vent the

excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst.

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the bulk of the

isopropanol and water via vacuum distillation.[9]
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Purification - Vacuum Distillation: The crude residue is purified by fractional vacuum

distillation to yield pure Isopropyl N-methylanthranilate as a colorless liquid.[9][11]

Part 3: Purification, Characterization, and Workflow
Purification and Quality Control
Final purification by fractional vacuum distillation is crucial for achieving the high purity required

for flavor, fragrance, or pharmaceutical applications.[9] This method effectively separates the

higher-boiling product from any unreacted starting material or low-boiling impurities.

Analytical Characterization: The identity and purity of the final product must be confirmed

through a suite of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular

weight (m/z) and assessing purity by identifying any minor components.[1][12]

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide

precise quantification and is essential for quality control in a regulated environment.[13]

NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by showing

the characteristic chemical shifts and coupling patterns for the isopropyl and N-methyl

groups, as well as the aromatic protons.

FTIR Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) group and

the C-N stretching of the tertiary amine.

Integrated Experimental Workflow
The following diagram illustrates the complete logical flow from starting materials to the final,

purified product, integrating both synthesis and purification steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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